

In-Depth Technical Guide to the Chemical Properties and Structure of Tenonitrozole

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Compound of Interest

Compound Name: Tenonitrozole

Cat. No.: B1682745

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenonitrozole is a synthetic compound with established antiprotozoal and antifungal properties. This guide provides a comprehensive overview of its chemical characteristics, structural features, and known mechanisms of action. Detailed information on its synthesis and purification is presented, alongside an exploration of the signaling pathways it modulates in target organisms. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Structure

Tenonitrozole, with the systematic name N-(5-nitro-2-thiazolyl)-2-thiophenecarboxamide, is a nitrothiazole derivative. Its fundamental chemical and physical properties are summarized in the table below.

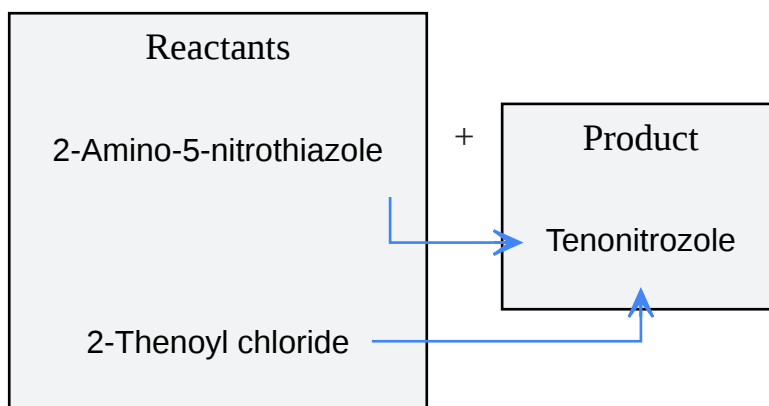
Property	Value	Reference
Molecular Formula	C ₈ H ₅ N ₃ O ₃ S ₂	[1][2]
Molecular Weight	255.28 g/mol	[1][2]
CAS Number	3810-35-3	[1]
Appearance	Yellow crystals	
Melting Point	255-256 °C	
SMILES	<chem>c1cc(C(=O)Nc2ncc(--INVALID-LINK--[O-])s2)sc1</chem>	[2]
InChI	InChI=1S/C8H5N3O3S2/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12)	[3]
InChIKey	ZLOXYEZYWCTXHU-UHFFFAOYSA-N	[3]

Synthesis and Purification

Synthesis Protocol

The synthesis of **Tenonitrozole** is achieved through the reaction of 2-thenoyl chloride with 2-amino-5-nitrothiazole.

Reaction Scheme:



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Caption: Synthesis of **Tenonitroazole**.

Experimental Procedure:

A detailed experimental protocol for the synthesis of **Tenonitroazole** is not readily available in the public domain. However, based on general principles of amide synthesis, the following procedure can be proposed:

- **Dissolution:** Dissolve 2-amino-5-nitrothiazole in a suitable anhydrous solvent such as pyridine or N,N-dimethylformamide (DMF) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Acylating Agent:** Slowly add a stoichiometric equivalent of 2-thenoyl chloride to the solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for a period of 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is typically poured into cold water or an ice bath to precipitate the crude product. The precipitate is then collected by filtration.
- **Washing:** The crude product is washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and by-products.

Purification Protocol

The primary method for the purification of crude **Tenonitroazole** is recrystallization.

Experimental Procedure:

- **Solvent Selection:** A suitable solvent for recrystallization is one in which **Tenonitroazole** has high solubility at elevated temperatures and low solubility at room temperature. Dioxane or dimethylformamide (DMF) have been reported as suitable solvents.
- **Dissolution:** Dissolve the crude **Tenonitroazole** in a minimal amount of the hot solvent to form a saturated solution.

- **Decolorization (Optional):** If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.
- **Crystallization:** Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize the yield of crystals.
- **Isolation and Drying:** The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried in a vacuum oven to remove any residual solvent.

Spectroscopic Data

Detailed experimental spectra (NMR, IR, Mass Spectrometry) for **Tenonitrozo** are not widely available in the reviewed literature. Theoretical studies on the IR spectrum of a related molecule, 2,4,6-**tenonitrozo**, have been conducted, but direct experimental data for **Tenonitrozo** is lacking. For definitive structural confirmation and quality control, it is recommended that researchers acquire this data experimentally.

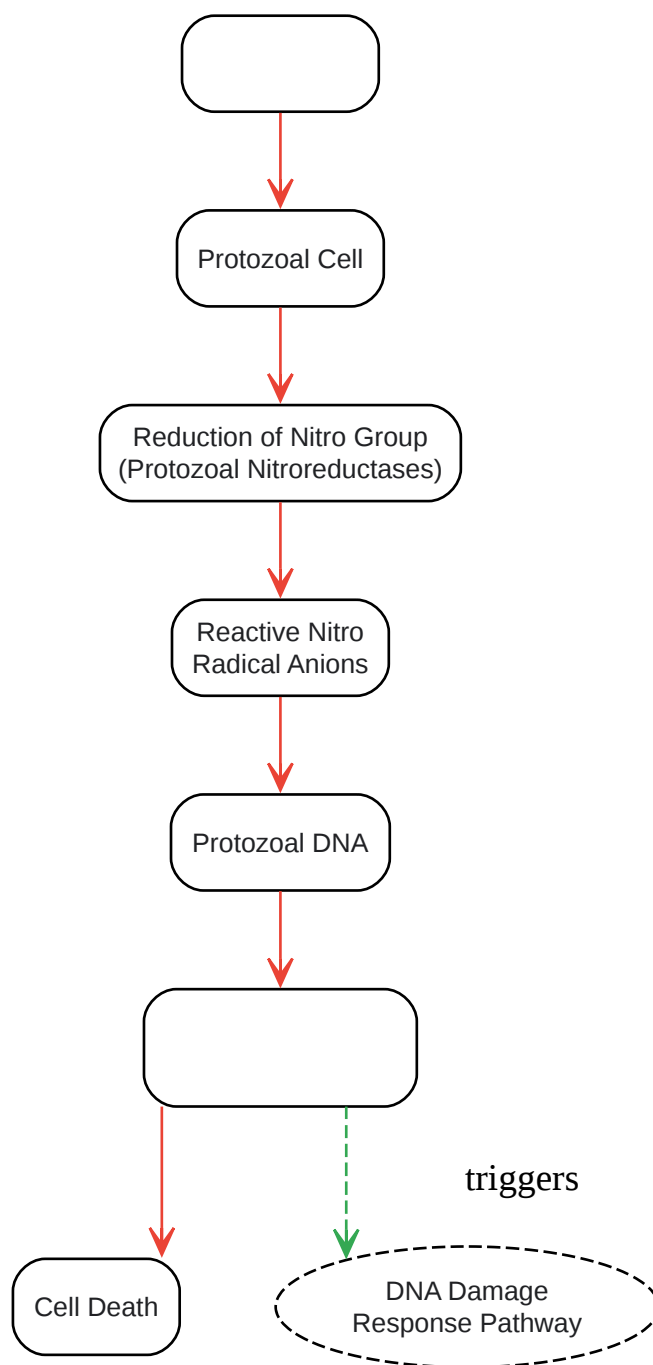
Mechanism of Action and Signaling Pathways

Tenonitrozo exhibits distinct mechanisms of action against protozoa and fungi, targeting fundamental cellular processes in these organisms.

Antiprotozoal Mechanism: DNA Damage

As a nitroimidazole derivative, the antiprotozoal activity of **Tenonitrozo** is dependent on the reduction of its nitro group within the anaerobic or microaerophilic environment of the target protozoan cell. This process generates highly reactive nitro radical anions.

Signaling Pathway for Antiprotozoal Action:



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Caption: Antiprotozoal action of **Tenonitroazole**.

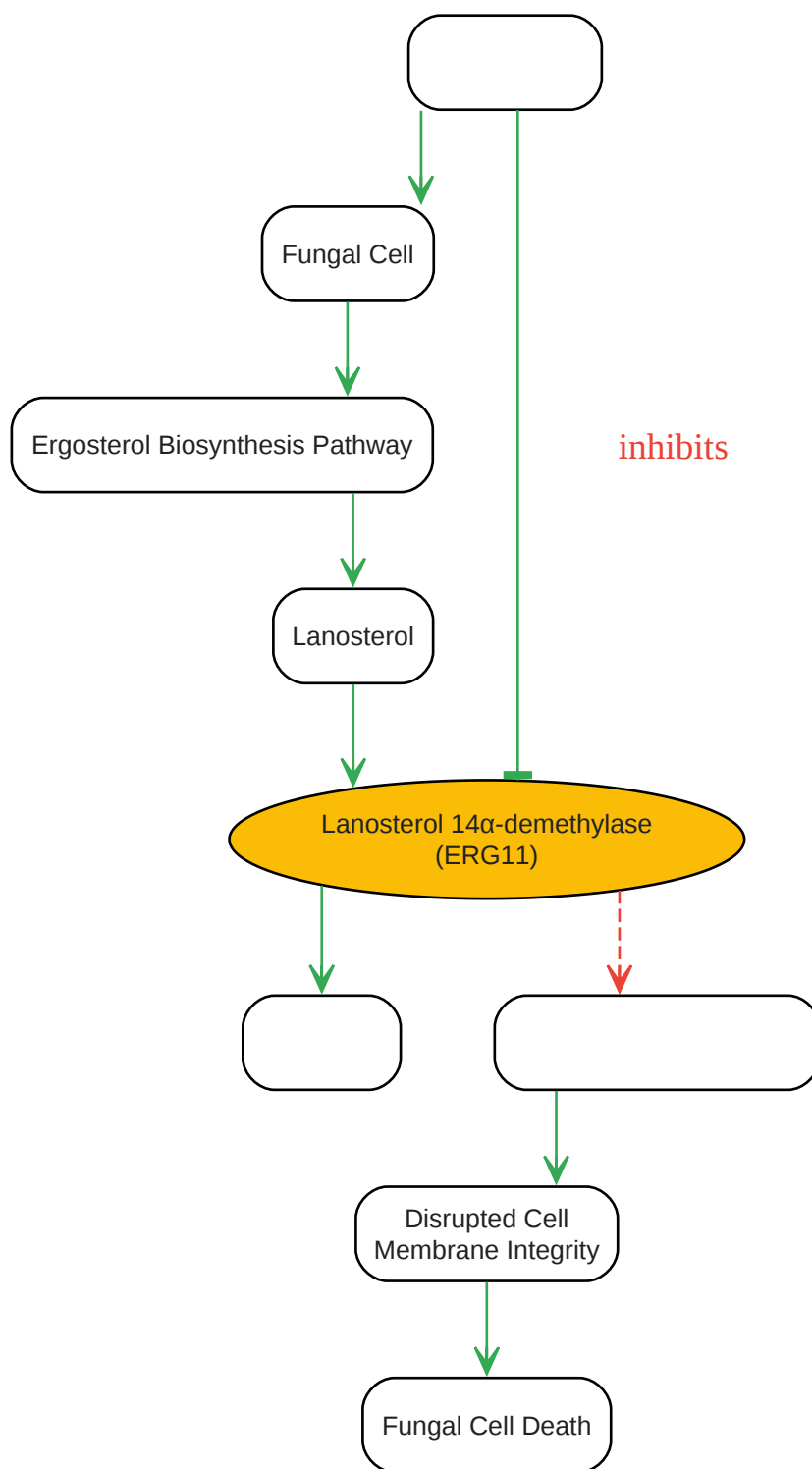
These reactive species are cytotoxic, primarily targeting the parasite's DNA. They can cause strand breaks and form adducts with the DNA bases, leading to a disruption of DNA replication and transcription.[4][5][6] This extensive DNA damage overwhelms the parasite's DNA repair mechanisms, ultimately triggering programmed cell death.[4] The DNA Damage Response

(DDR) pathway in the protozoa is activated, but the damage is often too severe to be repaired, leading to cell cycle arrest and apoptosis.[4]

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

The antifungal activity of **Tenonitroazole** is attributed to its ability to inhibit the ergosterol biosynthesis pathway, a critical pathway for maintaining the integrity and fluidity of the fungal cell membrane.[7][8][9][10] Specifically, **Tenonitroazole** is suggested to act as an azole-like antifungal, inhibiting the enzyme lanosterol 14 α -demethylase (encoded by the ERG11 gene).

Signaling Pathway for Antifungal Action:



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Caption: Antifungal action of **Tenonitroazole**.

Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane.[7][8][9][11] This alteration in the sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[10][11] The stress on the cell membrane can also trigger downstream signaling pathways related to cell wall integrity and stress response.

Conclusion

Tenonitroazole is a molecule of significant interest due to its dual antiprotozoal and antifungal activities. Its mechanisms of action, involving DNA damage in protozoa and inhibition of ergosterol biosynthesis in fungi, target essential pathways in these pathogens. While the fundamental chemical properties and synthesis route are established, a notable gap exists in the public availability of detailed experimental protocols and comprehensive spectroscopic data. Further research to elucidate the specific signaling cascades affected by **Tenonitroazole** and to obtain detailed analytical data will be invaluable for the development of new therapeutic agents based on this scaffold. This guide provides a solid foundation for such future investigations.

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